

An In-depth Technical Guide to the Synthesis of 3-Methoxyacetaminophen-d3

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Compound of Interest

Compound Name: 3-Methoxyacetaminophen-d3

Cat. No.: B587690

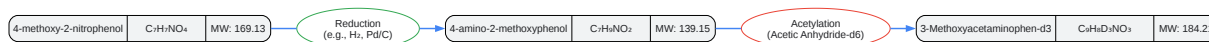
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This technical guide outlines the synthesis pathway for **3-Methoxyacetaminophen-d3**, a deuterated analog of a metabolite of acetaminophen. The synthesis involves a two-step process: the preparation of the precursor 4-amino-2-methoxyphenol, followed by its N-acetylation using a deuterated acetylating agent. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of **3-Methoxyacetaminophen-d3** commences with the reduction of 4-methoxy-2-nitrophenol to form the key intermediate, 4-amino-2-methoxyphenol. This intermediate is subsequently acetylated on the amine group using acetic anhydride-d6 to yield the final deuterated product, N-(4-hydroxy-3-methoxyphenyl)acetamide-d3.



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Caption: Synthesis pathway of **3-Methoxyacetaminophen-d3**.

Experimental Protocols

Step 1: Synthesis of 4-amino-2-methoxyphenol

This procedure details the reduction of 4-methoxy-2-nitrophenol to 4-amino-2-methoxyphenol.

Materials:

- 4-methoxy-2-nitrophenol
- Ethanol
- 5% Palladium on activated carbon (Pd/C)
- Hydrogen gas (H₂)
- Inert gas (e.g., Nitrogen or Argon)
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- In a reaction vessel suitable for hydrogenation, suspend 4-methoxy-2-nitrophenol in ethanol.
- Carefully add a catalytic amount of 5% Pd/C to the suspension under an inert atmosphere.
- Seal the reaction vessel and purge with hydrogen gas.
- Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.
- Filter the mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the filter cake with ethanol to ensure complete recovery of the product.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-methoxyphenol.
- The crude product can be further purified by recrystallization if necessary.

Step 2: Synthesis of 3-Methoxyacetaminophen-d3

This procedure describes the N-acetylation of 4-amino-2-methoxyphenol using acetic anhydride-d6. This is a general procedure for the acetylation of aminophenols and should be adapted and optimized for this specific substrate.

Materials:

- 4-amino-2-methoxyphenol
- Acetic anhydride-d6
- Water or an appropriate organic solvent (e.g., acetic acid, tetrahydrofuran)
- Ice bath
- Filtration apparatus

Procedure:

- Dissolve or suspend 4-amino-2-methoxyphenol in a suitable solvent in a reaction flask.
- Cool the mixture in an ice bath.
- Slowly add a stoichiometric equivalent or a slight excess of acetic anhydride-d6 to the cooled mixture with stirring.
- Allow the reaction to proceed at a low temperature, then gradually warm to room temperature. The reaction progress should be monitored.
- Once the reaction is complete, the product may precipitate out of the solution. If not, the product can be precipitated by the addition of cold water.
- Collect the solid product by filtration.

- Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.
- Dry the product under vacuum to obtain **3-Methoxyacetaminophen-d3**.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Data Presentation

Quantitative data for the synthesis of **3-Methoxyacetaminophen-d3** is not readily available in the public domain. The following tables provide data for the non-deuterated analogue, 3-Methoxyacetaminophen, for reference and comparison.

Table 1: Synthesis of 4-amino-2-methoxyphenol (Precursor)

Parameter	Value	Reference
Starting Material	4-methoxy-2-nitrophenol	N/A
Product	4-amino-2-methoxyphenol	N/A
Molecular Formula	C ₇ H ₉ NO ₂	N/A
Molecular Weight	139.15 g/mol	N/A
Yield	Up to 93%	N/A
Appearance	Crystalline solid	N/A

Table 2: Synthesis of 3-Methoxyacetaminophen (Non-deuterated Analog)

Parameter	Value	Reference
Starting Material	4-amino-2-methoxyphenol	N/A
Product	3-Methoxyacetaminophen	N/A
Molecular Formula	C ₉ H ₁₁ NO ₃	[1]
Molecular Weight	181.19 g/mol	[2]
Yield	Not specified	N/A
Purity	>95% (HPLC)	[3]
Appearance	Solid	N/A

Table 3: Physicochemical Properties of 3-Methoxyacetaminophen-d3

Property	Value	Reference
Chemical Name	N-(4-hydroxy-3-methoxyphenyl)acetamide-d3	N/A
CAS Number	1246816-53-4	N/A
Molecular Formula	C ₉ H ₈ D ₃ NO ₃	N/A
Molecular Weight	184.21 g/mol	N/A
Appearance	Solid	N/A

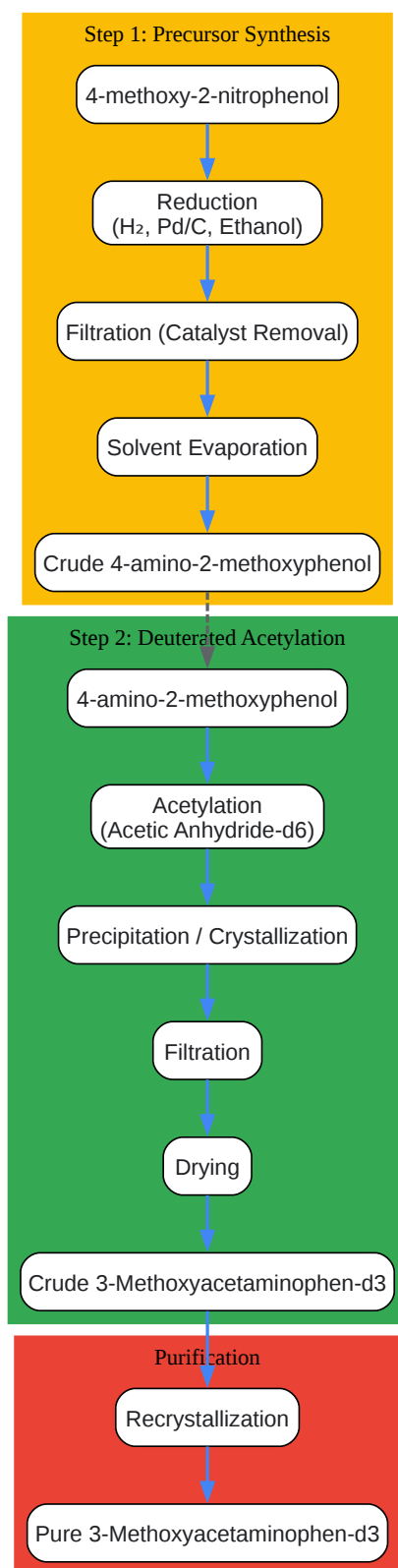
Table 4: Spectroscopic Data of 3-Methoxyacetaminophen (Non-deuterated Analog) for Comparison

Technique	Data	Reference
^1H NMR	Spectral data available in various databases.	[4]
^{13}C NMR	Spectral data available in various databases.	[4]
Mass Spec.	Molecular Ion (m/z): 181.07 (calc.)	[1]

Note: Specific spectroscopic data for **3-Methoxyacetaminophen-d3** was not found in the searched literature. The data for the non-deuterated analog is provided as a reference. The mass spectrum of the deuterated compound would be expected to show a molecular ion peak at approximately m/z 184.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **3-Methoxyacetaminophen-d3**.



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Caption: Experimental workflow for the synthesis of **3-Methoxyacetaminophen-d₃**.

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